
3-O-Methyl 6-Keto 17Beta-Estradiol-d2 17-O-Tetrahydropyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Methyl 6-keto 17 is a biochemical compound used primarily in proteomics research. It is known for its complex molecular structure and significant applications in various scientific fields. The compound is often utilized in research settings due to its unique properties and potential for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Methyl 6-keto 17 typically involves the transesterification of β-keto esters. This process is crucial in organic synthesis and has been widely studied for its applications in pharmaceutical and biodiesel production . The reaction conditions often require the use of catalysts such as 2-chloro-1-methylpyridinium iodide and 4-DMAP, which facilitate the conversion of esters under mild conditions .
Industrial Production Methods
In an industrial setting, the production of 3-O-Methyl 6-keto 17 involves large-scale transesterification processes. These methods are designed to be environmentally friendly, utilizing catalysts that minimize waste and energy consumption. The use of heterogeneous and homogeneous catalysts is common, aiming for high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-O-Methyl 6-keto 17 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess-Martin periodinane and other periodinane derivatives.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
3-O-Methyl 6-keto 17 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: Plays a role in studying enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of biodiesel and other bio-based chemicals.
Mechanism of Action
The mechanism of action of 3-O-Methyl 6-keto 17 involves its interaction with specific molecular targets and pathways. For instance, in cholesterol metabolism, the compound can be involved in the degradation pathways of cholesterol side-chains, which are crucial for the biosynthesis of steroid hormones . The compound’s effects are mediated through its ability to interact with enzymes and other proteins, altering their activity and function.
Comparison with Similar Compounds
3-O-Methyl 6-keto 17 is unique compared to other β-keto esters due to its specific molecular structure and reactivity. Similar compounds include:
Ethyl acetoacetate: Commonly used in organic synthesis but less reactive than 3-O-Methyl 6-keto 17.
Methyl acetoacetate: Another β-keto ester with similar applications but different reactivity and selectivity.
Properties
Molecular Formula |
C24H32O4 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-7,7-dideuterio-3-methoxy-13-methyl-17-(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C24H32O4/c1-24-11-10-17-16-7-6-15(26-2)13-19(16)21(25)14-18(17)20(24)8-9-22(24)28-23-5-3-4-12-27-23/h6-7,13,17-18,20,22-23H,3-5,8-12,14H2,1-2H3/t17-,18-,20+,22+,23?,24+/m1/s1/i14D2 |
InChI Key |
XTZUNKVZLDGOEJ-SBYXZODFSA-N |
Isomeric SMILES |
[2H]C1([C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@H]3OC4CCCCO4)C)C5=C(C1=O)C=C(C=C5)OC)[2H] |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


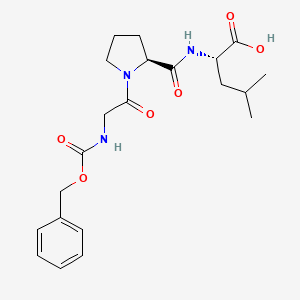
![(4S,6S)-6-methyl-7,7-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B12428779.png)

![methyl (1R,9R,10S,11R,12R)-14-cyclopropyl-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B12428787.png)

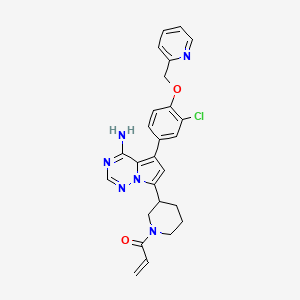


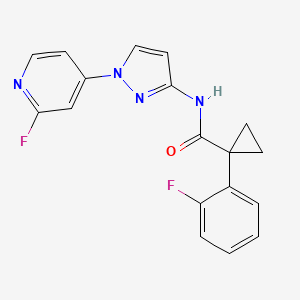

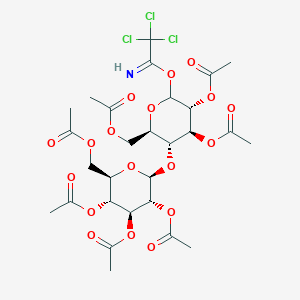
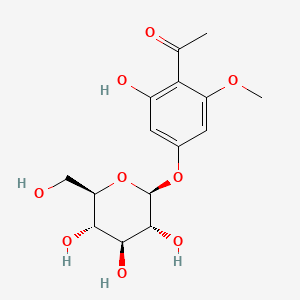

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B12428836.png)
